4-Nitrobenzenesulfonic acid;dihydrate
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Overview
Description
4-Nitrobenzenesulfonic acid;dihydrate is an organic compound with the chemical formula C6H5NO5S·2H2O. It is a yellow to orange crystalline powder that is soluble in water. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
4-Nitrobenzenesulfonic acid;dihydrate is typically synthesized through the hydrolysis of 4-nitrobenzenesulfonyl chloride. The reaction involves the use of water as a solvent and is carried out under controlled conditions to ensure the complete conversion of the starting material . Industrial production methods often involve the use of continuous flow reactors to optimize the yield and purity of the product .
Chemical Reactions Analysis
4-Nitrobenzenesulfonic acid;dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the conversion of the nitro group to an amino group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Nitrobenzenesulfonic acid;dihydrate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Nitrobenzenesulfonic acid;dihydrate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and other biomolecules. The sulfonic acid group can also participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
4-Nitrobenzenesulfonic acid;dihydrate can be compared with other similar compounds such as:
Benzenesulfonic acid: This compound lacks the nitro group and has different chemical properties and applications.
2,4-Dinitrobenzenesulfonic acid: This compound has two nitro groups, which significantly alter its reactivity and applications.
p-Toluenesulfonic acid: This compound has a methyl group instead of a nitro group, leading to different chemical behavior and uses.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-nitrobenzenesulfonic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S.2H2O/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,10,11,12);2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVHYLVADINUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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